1,2-Dibromo-3,3,3-trifluoropropene
Overview
Description
1,2-Dibromo-3,3,3-trifluoropropene is a chemical compound with the molecular formula C3H2BrF3. It is a colorless liquid with a molecular weight of approximately 174.95 g/mol . This compound has found applications as a fire extinguishing agent in confined spaces due to its fire suppression efficiency .
Synthesis Analysis
2-Bromo-3,3,3-trifluoropropene can be synthesized through various methods. One practical strategy involves the three-component coupling of environmentally friendly and large-tonnage industrial feedstock 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides . This approach allows for the regioselective synthesis of 3-trifluoromethylpyrazoles.
Molecular Structure Analysis
The molecular formula of 1,2-dibromo-3,3,3-trifluoropropene is C3H2BrF3, and its molecular weight is approximately 174.95 g/mol . The compound consists of a central propene unit with two bromine atoms and three fluorine atoms attached .
Chemical Reactions Analysis
In terms of chemical reactions, 2-bromo-3,3,3-trifluoropropene serves as a versatile reagent. It has been used in various synthetic processes, including addition reactions, cross-coupling reactions, cycloaddition, SN2’ reactions, and Stetter reactions, leading to the construction of various fluorinated organic compounds .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Fluorinated Compounds
1,2-Dibromo-3,3,3-trifluoropropene serves as a precursor in the synthesis of various fluorinated compounds. For example, its pyrolysis over activated charcoal yields 3-bromo-1,1,3,3-tetrafluoropropene, which can be further processed to produce tetrafluoroallene and tetrafluoropropyne. These fluorinated compounds are valuable in chemical synthesis due to their unique reactivity and properties (Banks et al., 1969).
Production of Organic Esters
It is utilized in the synthesis of organic esters like ethyl 3,3,3-trifluoropropionate. The process involves a reaction sequence starting from 2-bromo-3,3,3-trifluoropropene, through bromination and subsequent treatment with potassium ethoxide, demonstrating its utility in complex organic synthesis (Inoue, Shiosaki & Muramaru, 2014).
Catalytic Applications
The compound has catalytic applications, notably in nickel-catalyzed regioselective coupling reactions. Such reactions allow for the production of various fluorinated products, highlighting the compound's role in advancing fluorine chemistry and its applications in creating fluorinated polymers and refrigerants (Cheng, Xu & Zhang, 2020).
Synthesis of Trifluoromethylated Synthons
1,2-Dibromo-3,3,3-trifluoropropene derivatives are used in the production of trifluoromethylated synthons. These synthons are important in creating a variety of organic compounds, such as pyrazolines, pyrazoles, and cyclopropanes, which are significant in pharmaceutical and material science research (Plancquaert, Redon, Janousek & Viehe, 1996).
Fluorination in Gas Phase
The compound is also involved in selective gas-phase catalytic fluorination processes. For instance, it's used in the synthesis of 2-chloro-3,3,3-trifluoropropene, an essential intermediate in producing 2,3,3,3-tetrafluoropropene, a crucial component in non-ozone-depleting fluorocarbon replacements (Mao et al., 2014).
Future Directions
properties
IUPAC Name |
(Z)-1,2-dibromo-3,3,3-trifluoroprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2F3/c4-1-2(5)3(6,7)8/h1H/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJYYAUJHDDEAA-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\Br)\Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3,3,3-trifluoropropene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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